molecular formula C12H20O B14134256 2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one CAS No. 89237-62-7

2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one

Cat. No.: B14134256
CAS No.: 89237-62-7
M. Wt: 180.29 g/mol
InChI Key: SBAMHNHPHMDNDJ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one is an organic compound with the molecular formula C12H20O It is a cyclopentenone derivative characterized by the presence of two methyl groups and a pentyl chain attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3-dimethyl-1,3-butadiene with pentylmagnesium bromide followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2-cyclopenten-1-one: A similar compound with a shorter alkyl chain.

    2,3-Dimethyl-4-pentylcyclopent-2-en-1-one: Another derivative with a different substitution pattern.

Uniqueness

2,3-Dimethyl-5-pentylcyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

89237-62-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2,3-dimethyl-5-pentylcyclopent-2-en-1-one

InChI

InChI=1S/C12H20O/c1-4-5-6-7-11-8-9(2)10(3)12(11)13/h11H,4-8H2,1-3H3

InChI Key

SBAMHNHPHMDNDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=C(C1=O)C)C

Origin of Product

United States

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